molecular formula C9H7BrF2O2 B1409795 Ethyl 6-bromo-2,3-difluorobenzoate CAS No. 1807243-99-7

Ethyl 6-bromo-2,3-difluorobenzoate

Cat. No.: B1409795
CAS No.: 1807243-99-7
M. Wt: 265.05 g/mol
InChI Key: HPMBKJWAROFABY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-difluorobenzoate is a fluorinated, halogenated ester commonly used in scientific research. It is a white or off-white crystalline powder that is soluble in organic solvents like dichloromethane and acetonitrile but insoluble in water. The compound has a molecular formula of C9H7BrF2O2 and a molecular weight of 265.05 g/mol.

Preparation Methods

The synthesis of ethyl 6-bromo-2,3-difluorobenzoate involves the reaction of 6-bromo-2,3-difluorobenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques like recrystallization, column chromatography, and distillation. Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Ethyl 6-bromo-2,3-difluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 6-bromo-2,3-difluorobenzoic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include acids, bases, and nucleophiles, with reaction conditions varying based on the specific transformation being targeted.

Scientific Research Applications

Ethyl 6-bromo-2,3-difluorobenzoate has various applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of fluorinated compounds.

    Analytical Chemistry: It serves as a reference standard in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

    Biological Research: The compound is used to study cellular metabolism, aging, and cancer due to its ability to inhibit mammalian sirtuins, enzymes that regulate these processes.

Mechanism of Action

The mechanism by which ethyl 6-bromo-2,3-difluorobenzoate exerts its effects involves the inhibition of mammalian sirtuins. These enzymes play a crucial role in regulating cellular metabolism and aging. By inhibiting sirtuins, the compound can induce apoptosis in cancer cells, making it a valuable tool in cancer research.

Comparison with Similar Compounds

Ethyl 6-bromo-2,3-difluorobenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2,3-difluorobenzoate: Similar in structure but with the bromine atom at a different position on the benzene ring.

    6-bromo-2,3-difluorobenzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMBKJWAROFABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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